4-Bromo-2-(2-(phenoxyacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
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Overview
Description
Preparation Methods
The synthesis of 4-Bromo-2-(2-(phenoxyacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves multiple steps, typically starting with the preparation of the phenoxyacetyl hydrazone intermediate. This intermediate is then reacted with 4-bromo-2-chlorobenzoic acid under specific conditions to form the final product . The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction.
Chemical Reactions Analysis
4-Bromo-2-(2-(phenoxyacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-Bromo-2-(2-(phenoxyacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(phenoxyacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-2-(2-(phenoxyacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate include:
- 4-Bromo-2-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-Bromo-2-(2-(phenoxyacetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 4-Bromo-2-(2-(diphenoxyacetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
These compounds share similar structural features but differ in their substituents, which can affect their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and reactivity .
Properties
CAS No. |
328905-48-2 |
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Molecular Formula |
C22H16BrClN2O4 |
Molecular Weight |
487.7 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(2-phenoxyacetyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C22H16BrClN2O4/c23-16-10-11-20(30-22(28)18-8-4-5-9-19(18)24)15(12-16)13-25-26-21(27)14-29-17-6-2-1-3-7-17/h1-13H,14H2,(H,26,27)/b25-13+ |
InChI Key |
SSEWVSDECQLDDB-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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